3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one
CAS No.:
Cat. No.: VC15853496
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 3-(1-acetylpiperidin-2-yl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C12H16N2O2/c1-9(15)14-8-3-2-6-11(14)10-5-4-7-13-12(10)16/h4-5,7,11H,2-3,6,8H2,1H3,(H,13,16) |
| Standard InChI Key | XMKGLKLRCITCLX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCCC1C2=CC=CNC2=O |
Introduction
3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential applications in pharmaceutical research. This compound is investigated for its biological activities, including anticancer, antiviral, and anti-inflammatory properties. The structure of this compound involves a pyridin-2(1H)-one core linked to an acetylpiperidin-2-yl group, which contributes to its unique pharmacological profile.
Antiviral Activity
The antiviral properties of this compound are also under investigation. Similar compounds have demonstrated moderate activity against certain viruses, suggesting that modifications to the structure could enhance its efficacy.
Anti-inflammatory Activity
In addition to its anticancer and antiviral potential, 3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one may exhibit anti-inflammatory effects. This is based on the general properties of pyridin-2(1H)-one derivatives, which have been studied for their ability to modulate inflammatory responses.
Research Findings
| Property | Description |
|---|---|
| Chemical Structure | Pyridin-2(1H)-one linked to an acetylpiperidin-2-yl group |
| Synthesis | Reaction of pyridin-2(1H)-one derivative with acetylpiperidine precursor |
| Anticancer Activity | Potential to inhibit cancer cell growth |
| Antiviral Activity | Moderate activity against certain viruses |
| Anti-inflammatory Activity | Potential to modulate inflammatory responses |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume